molecular formula C32CuF16N8 B1144002 Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine CAS No. 14916-87-1

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine

Cat. No.: B1144002
CAS No.: 14916-87-1
M. Wt: 863.9 g/mol
InChI Key: FJAOBQORBYMRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine (CAS: 14916-87-1) is a fluorinated metallophthalocyanine derivative characterized by 16 fluorine atoms substituted at peripheral and nonperipheral positions of the phthalocyanine macrocycle. This compound exhibits a deep blue to purple coloration, a melting point exceeding 300°C, and a strong absorption maximum at 689 nm in the visible spectrum . Its synthesis typically involves the reaction of 3,4,5,6-tetrafluorophthalonitrile with copper(II) acetate under controlled conditions, yielding a product with 80% dye content in powder form .

The fluorine substituents impart electron-withdrawing properties, enhancing stability and altering electronic characteristics. These features make the compound suitable for applications in organic thin-film transistors (OTFTs), chemical sensors, and flexible electronics .

Preparation Methods

Cyclotetramerization of Fluorinated Phthalonitrile Precursors

The most widely employed method for synthesizing CuF₆₄Pc involves cyclotetramerization of fluorinated phthalonitrile derivatives. This process typically proceeds under inert conditions using high-boiling solvents such as iodobenzene or dimethylformamide (DMF). A critical precursor, 4,5-dibromo-3,6-dihydroxyphthalonitrile, is fluorinated via nucleophilic aromatic substitution (NAS) with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) .

Reaction Conditions and Catalysis

Cyclotetramerization occurs at 180–200°C in the presence of copper(II) chloride (CuCl₂), which serves as both a template and metal ion source. The reaction mixture is refluxed for 24–48 hours under nitrogen atmosphere to prevent oxidation side reactions. Solvent choice significantly impacts yield: iodobenzene provides a 68% isolated yield, while DMF yields 52% due to partial decomposition .

Fluorination Optimization

Controlling fluorination completeness requires stoichiometric excess of fluorinating agents. Studies demonstrate that a 4:1 molar ratio of TBAF to phthalonitrile precursor achieves >95% fluorination efficiency. Residual hydroxyl groups decrease electron mobility in the final product, making this parameter critical for optoelectronic applications .

Table 1: Cyclotetramerization Parameters and Outcomes

ParameterOptimal ValueYield (%)Purity (HPLC)
Temperature190°C6898.2
CuCl₂ Concentration0.1 eq6597.8
Reaction Time36 hours7198.5
Solvent (Iodobenzene)15 mL/mmol6898.2

Suzuki Cross-Coupling for Peripheral Functionalization

Recent advancements employ palladium-catalyzed Suzuki coupling to introduce fluorinated aryl groups post-cyclotetramerization. This method enhances regioselectivity compared to direct fluorination .

Synthetic Protocol

  • Precursor Synthesis : 4,5-Dibromo-3,6-dihexyloxyphthalonitrile undergoes Suzuki coupling with 4-(trifluoromethoxy)phenylboronic acid.

  • Cyclotetramerization : The resulting fluorinated phthalonitrile is heated with CuCl₂ in pentanol at 140°C for 18 hours.

  • Metalation : Zinc(II) acetate facilitates transmetalation, though copper analogs require strict anhydrous conditions .

Advantages and Limitations

This method achieves 89% regiochemical purity but requires chromatographic purification due to residual palladium catalysts (typically 0.3–0.7 wt%). The approach allows modular functionalization but increases synthetic steps compared to classical methods .

Reductive Assembly with Potassium Graphite

A 2023 study demonstrated that reducing Cu(II) phthalocyanine precursors with potassium graphite (KC₈) in o-dichlorobenzene generates tunable oxidation states critical for magnetic applications .

Stepwise Reduction Mechanism

  • Single-Electron Transfer : KC₈ reduces Cu(II)F₆₄Pc to [Cu(II)(F₆₄Pc³⁻)]⁻ at 60°C.

  • Second Reduction : Additional KC₈ yields [Cu(II)(F₆₄Pc⁴⁻)]²⁻, stabilized by cryptand(K⁺) counterions.

  • Crystallization : Layering with n-hexane produces X-ray quality crystals over 1–2 months .

Table 2: Reductive Synthesis Outcomes

ProductCounterionYield (%)Magnetic Moment (μB)
[Cu(II)(F₆₄Pc³⁻)]⁻Cryptand(K⁺)201.73
[Cu(II)(F₆₄Pc⁴⁻)]²⁻2 Cryptand(K⁺)151.02

This method’s novelty lies in preserving the copper(II) oxidation state while adjusting ligand charges, enabling precise modulation of electronic properties .

Mixed Condensation Strategies

To address solubility challenges, researchers developed mixed condensation using tetrafluorophthalonitrile (F₄PN) and alkoxy-substituted analogs .

Regioselectivity Challenges

Statistical mixtures form when combining F₄PN with 4-{2-(2-thienyl)ethoxy}-3,5,6-trifluorophthalonitrile (TF₃PN). Five structural isomers (A₀B₄ to A₄B₀) emerge in a 1:4:6:4:1 ratio, complicating purification. High-performance liquid chromatography (HPLC) with C18 columns resolves isomers but reduces yields to 12–18% .

Solubility Enhancements

Incorporating hexyloxy groups improves solubility in chlorinated solvents (e.g., dichloromethane solubility increases from 0.8 mg/mL to 4.2 mg/mL). However, extended alkyl chains reduce thermal stability by 40–60°C .

Comparative Analysis of Synthesis Routes

Table 3: Method Efficacy Comparison

MethodScalabilityPurity (%)Cost (USD/g)Application Suitability
CyclotetramerizationHigh98.2120Bulk materials
Suzuki CouplingModerate89.5340Optoelectronics
Reductive AssemblyLow99.8890Single-molecule magnets
Mixed CondensationModerate78.6240Solution processing

Challenges and Recent Advancements

Isomer Separation

Ultrahigh-pressure liquid chromatography (UHPLC) with sub-2 μm particles now resolves A₂B₂ isomers in 14 minutes, versus 42 minutes with standard HPLC .

Green Chemistry Approaches

Microwave-assisted cyclotetramerization reduces reaction times to 8 hours with comparable yields (67%), lowering energy consumption by 72% .

In Situ Characterization

Raman spectroscopy monitors fluorination progress in real-time, identifying incomplete substitution via 1580 cm⁻¹ aromatic C-F stretches .

Chemical Reactions Analysis

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine undergoes various chemical reactions, including:

Scientific Research Applications

Energy Conservation Applications

Electron Transport Properties:
F16CuPc is recognized for its excellent electron transport capabilities and stability in air. Its high electron mobility makes it suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The compound can serve as an electron transport layer (ETL) in these devices due to its ability to facilitate efficient charge transfer processes .

Comparison with Other Compounds:
In comparison to non-fluorinated copper phthalocyanines and other metal-based phthalocyanines (like zinc or cobalt variants), F16CuPc exhibits superior electron mobility due to the presence of multiple fluorine atoms which enhance its stability and conductivity .

PropertyF16CuPcOther Phthalocyanines
Electron MobilityHighModerate
StabilityExcellentVariable
Application in OPVs/OLEDsYesLimited

Photodynamic Therapy (PDT)

F16CuPc has shown significant promise in photodynamic therapy for cancer treatment. Studies indicate that it generates reactive oxygen species (ROS) upon light activation. This property is critical for inducing cytotoxic effects on cancer cells. In vitro studies have demonstrated IC50 values ranging from 5.0 to 7.0 µM against various human cancer cell lines such as HeLa and Bel-7404 .

Case Study: Efficacy in Tumor Models
In a controlled study involving CT26 tumor-bearing BALB/c mice treated with polymeric micelles containing F16CuPc:

  • Results: Complete regression of tumors was observed in 20% of treated subjects.
  • Conclusion: Enhanced biodistribution and cellular uptake facilitated by micelle encapsulation significantly improved therapeutic outcomes .

Antibacterial Activity

F16CuPc exhibits notable antibacterial properties against a range of bacterial strains. Its minimum inhibitory concentration (MIC) values are comparable to standard antibiotics like doxycycline. It has been effective against both Gram-positive and Gram-negative bacteria .

Comparative Analysis of Biological Activities:

ActivityF16CuPcOther Copper(II) Complexes
Anticancer ActivityIC50: 5.0 - 7.0 µMGenerally higher IC50
Antioxidant ActivitySignificantMinimal
Antibacterial ActivityEffective across strainsVariable efficacy

Catalytic Applications

F16CuPc has been studied for its catalytic properties in various chemical reactions:

  • Oxidation Reactions: It can act as a catalyst for the oxidation of organic substrates.
  • Electrochemical Reduction: The compound facilitates the electrochemical reduction of carbon dioxide to ethylene in aqueous media .

Mechanism of Action

The compound exerts its effects primarily through its ability to transport electrons efficiently. It interacts with molecular targets such as organic substrates and carbon dioxide, facilitating various chemical reactions. The pathways involved include electron transfer processes that are crucial for its catalytic and semiconducting applications .

Comparison with Similar Compounds

Fluorinated Metallophthalocyanines

Zinc Hexadecafluoro-Phthalocyanine (F16-ZnPc)

  • Structure : Similar fluorination pattern but with Zn²⁺ as the central metal.
  • Properties: Exhibits a redshifted absorption spectrum compared to non-fluorinated ZnPc, enhancing light-harvesting efficiency. Used in OTFTs for cannabinoid vapor detection, demonstrating part-per-billion sensitivity when modified with trichloro(octyl)silane .
  • Comparison : F16-CuPc shows higher thermal stability (>300°C) and broader application in electronic devices, while F16-ZnPc excels in specific sensor applications due to tailored surface engineering .

Cobalt Hexadecafluoro-Phthalocyanine (F16-CoPc)

  • Structure : Cobalt(II) center with identical fluorination.
  • Properties : Lower redox activity compared to F16-CuPc, limiting its use in electrocatalysis. Primarily studied for catalytic and magnetic properties .

Chlorinated Copper(II) Phthalocyanines

Chlorine-Substituted Copper(II) Phthalocyanine

  • Structure : Peripheral chlorine substituents instead of fluorine.
  • Properties : Encapsulation in zeolite-Y frameworks enhances catalytic activity for glycidol formation from allyl alcohol. Density functional theory (DFT) studies reveal that chlorine substitution induces a red shift in absorption spectra and stabilizes charge-transfer intermediates, unlike fluorinated analogs .
  • Comparison : Fluorination provides stronger electron-withdrawing effects, improving charge transport in OTFTs, while chlorination favors catalytic applications in confined environments .

Bulky-Substituted Copper(II) Phthalocyanines

Copper(II) Tetrakis(isopropoxy-carbonyl)-Phthalocyanine (TIPCuPc)

  • Structure : Four isopropoxy-carbonyl groups at peripheral positions.
  • Properties : Enhanced solubility in organic solvents (e.g., THF, DMSO) due to bulky substituents. Used in thin-film photochemical applications, with tunable morphology and optical properties .
  • Comparison : Unlike F16-CuPc, TIPCuPc sacrifices thermal stability for solubility, making it more suitable for solution-processed optoelectronic devices .

Copper(II) 2,9,16,23-Tetra-tert-butyl-Phthalocyanine

  • Structure : Four tert-butyl groups at peripheral positions.
  • Properties: High solubility in nonpolar solvents and a molecular weight of 800.49 g/mol. Lacks the electron-withdrawing effects of fluorine, resulting in a blue-shifted absorption spectrum (λmax ~ 670 nm) .
  • Comparison : Bulky tert-butyl groups improve processability but reduce electronic conductivity compared to F16-CuPc .

Carboxy- and Hydroxy-Substituted Copper(II) Phthalocyanines

Copper(II) Tetrakis(carboxy(diphenyl)methyl-oxy)-Phthalocyanine

  • Structure : Carboxy-diphenylacetic acid substituents.
  • UV-Vis absorption at 696 nm indicates extended π-conjugation .
  • Comparison : Unlike F16-CuPc, this derivative prioritizes biological interactions over electronic applications, demonstrating the versatility of phthalocyanine functionalization .

Non-Fluorinated Copper(II) Phthalocyanines

  • Structure: No substituents or simple peripheral modifications.
  • Properties : Lower thermal stability (melting point ~250–280°C) and absorption maxima at shorter wavelengths (λmax ~ 660–680 nm). Used in traditional dyes and pigments but less effective in advanced electronics .

Biological Activity

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is a fluorinated derivative of copper phthalocyanine known for its unique electronic properties and potential biological activities. Its structure includes multiple fluorine atoms that enhance its stability and electron mobility. This compound has garnered attention in various fields including photodynamic therapy (PDT), catalysis, and as an antibacterial agent.

Anticancer Properties

Research indicates that copper(II) phthalocyanines exhibit significant anticancer activity. In a study assessing the cytotoxic effects of various copper(II) complexes on human cancer cell lines (HeLa and Bel-7404), the hexadecafluoro derivative demonstrated notable antiproliferative effects with IC50 values ranging from 5.0 to 7.0 µM against liver carcinoma cells . The compound's mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon light activation during photodynamic therapy.

Antioxidant Activity

The antioxidant potential of copper(II) complexes has been evaluated using the DPPH assay. Results showed that these complexes exhibited significant antioxidant activity compared to their corresponding ligands which displayed minimal to no activity . This suggests that the presence of copper enhances the ability to scavenge free radicals.

DNA Interaction Studies

Copper(II) complexes have also been studied for their interaction with DNA. In DNA protection assays, while simple ligands showed protective behavior against oxidative damage to DNA, copper(II) complexes exhibited neutral effects—neither protective nor damaging . This highlights a complex interaction that warrants further investigation.

Antibacterial Activity

The antibacterial properties of copper(II) hexadecafluoro phthalocyanine have been assessed against various bacterial strains. The compound demonstrated selective antibacterial activity with minimum inhibitory concentration (MIC) values comparable to or better than standard antibiotics like doxycycline . Notably, it was effective against both Gram-positive and Gram-negative bacteria.

Photodynamic Therapy (PDT)

This compound has shown promise in PDT applications. Studies indicate that its incorporation into polymeric micelles enhances cellular uptake and photocytotoxicity in tumor models. In vivo experiments demonstrated significant tumor growth inhibition in treated mice .

Comparative Analysis of Biological Activities

Activity Copper(II) Hexadecafluoro Phthalocyanine Other Copper(II) Complexes
Anticancer Activity IC50: 5.0 - 7.0 µMVaries; generally higher IC50
Antioxidant Activity SignificantMinimal
DNA Interaction Neutral behaviorProtective by ligands
Antibacterial Activity Effective against multiple strainsVaries; often less effective
Photodynamic Efficacy High efficacy in tumor modelsVariable efficacy

Case Study 1: Photodynamic Therapy Efficacy

In a controlled study involving CT26 tumor-bearing BALB/c mice treated with polymeric micelles containing copper(II) hexadecafluoro phthalocyanine:

  • Results: Complete regression of tumors in 20% of treated subjects.
  • Conclusion: The compound’s enhanced photodynamic efficacy is attributed to improved biodistribution and cellular uptake facilitated by micelle encapsulation .

Case Study 2: Antioxidant and Anticancer Synergy

A comparative study evaluated the antioxidant capabilities of copper(II) complexes against their ligands:

  • Findings: Copper(II) complexes showed a marked increase in antioxidant activity correlating with enhanced anticancer properties.
  • Implication: The dual role as an antioxidant and anticancer agent positions these compounds as promising candidates for therapeutic development .

Properties

CAS No.

14916-87-1

Molecular Formula

C32CuF16N8

Molecular Weight

863.9 g/mol

IUPAC Name

copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28(38),30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C32F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

FJAOBQORBYMRNO-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Cu+2]

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=C5C(=C([N-]4)N=C6C7=C(C(=C(C(=C7F)F)F)F)C(=N6)N=C8C9=C(C(=C(C(=C9F)F)F)F)C(=N8)[N-]C2=N3)C(=C(C(=C5F)F)F)F.[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.